(1Z)-1-(2-Pyridinyl)-1-propen-2-ol
Description
(1Z)-1-(2-Pyridinyl)-1-propen-2-ol is a chiral organic compound characterized by a pyridine ring substituted at the 2-position with a propenol group in the Z-configuration. The molecule combines a nitrogen-containing aromatic heterocycle (pyridine) with a hydroxyl-functionalized alkene, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(Z)-1-pyridin-2-ylprop-1-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-6,10H,1H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCCZXKEFEVQL-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=N1)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with (1Z)-1-(2-Pyridinyl)-1-propen-2-ol , enabling comparative analysis:
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s hydroxyl and alkene groups contrast with the thiazole, hydrazide, and trifluoromethyl substituents in analogs. These differences impact electronic properties (e.g., electron-withdrawing CF₃ in compounds reduces pyridine basicity) and solubility (hydroxyl enhances polarity) .
- Stereochemistry: The Z-configuration of the propenol chain may influence binding affinity in biological systems compared to E-isomers or non-chiral analogs.
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Table 2: Comparative Physicochemical Data
Key Observations :
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